molecular formula C21H22S2 B11615679 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

Cat. No.: B11615679
M. Wt: 338.5 g/mol
InChI Key: NHPGGMMMZYRZIW-UHFFFAOYSA-N
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Description

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol is a heterocyclic compound that features a thiochromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenylbutadiene with sulfur-containing reagents under acidic conditions to form the thiochromene ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiochromene core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated, alkylated, or other substituted derivatives of the parent compound.

Scientific Research Applications

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and thiochromene core can interact with biological membranes and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-4,4a,5,6,7,8-hexahydrochromene: Lacks the sulfur atom, resulting in different chemical properties and reactivity.

    2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene: Similar structure but without the thiol group, affecting its chemical behavior and applications.

Uniqueness

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol is unique due to the presence of both the thiochromene core and the thiol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22S2

Molecular Weight

338.5 g/mol

IUPAC Name

2,4-diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

InChI

InChI=1S/C21H22S2/c22-21-14-8-7-13-19(21)18(16-9-3-1-4-10-16)15-20(23-21)17-11-5-2-6-12-17/h1-6,9-12,15,18-19,22H,7-8,13-14H2

InChI Key

NHPGGMMMZYRZIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)S

Origin of Product

United States

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